molecular formula C16H35ClN2O2 B14047089 Boc-DAUnd HCl

Boc-DAUnd HCl

Cat. No.: B14047089
M. Wt: 322.9 g/mol
InChI Key: VIWKQMDFVUBKNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-DAUnd HCl (tert-butoxycarbonyl-protected DAUnd hydrochloride) is a synthetic small-molecule compound hypothesized to act as a serotonin 5-HT3 receptor antagonist, similar to ondansetron and granisetron. The "Boc" (tert-butoxycarbonyl) group is a protective moiety commonly used in organic synthesis to stabilize reactive functional groups during multi-step reactions .

Properties

Molecular Formula

C16H35ClN2O2

Molecular Weight

322.9 g/mol

IUPAC Name

tert-butyl N-(11-aminoundecyl)carbamate;hydrochloride

InChI

InChI=1S/C16H34N2O2.ClH/c1-16(2,3)20-15(19)18-14-12-10-8-6-4-5-7-9-11-13-17;/h4-14,17H2,1-3H3,(H,18,19);1H

InChI Key

VIWKQMDFVUBKNE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCCCCCCCCCCN.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-t-Butyloxycarbonyl-1,11-diaminoundecane hydrochloride typically involves the reaction of 1,11-diaminoundecane with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the Boc group .

Industrial Production Methods

Industrial production of N1-t-Butyloxycarbonyl-1,11-diaminoundecane hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

N1-t-Butyloxycarbonyl-1,11-diaminoundecane hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The primary mechanism of action for N1-t-Butyloxycarbonyl-1,11-diaminoundecane hydrochloride involves the protection of amine groups. The Boc group stabilizes the amine by forming a less reactive carbamate, which can be selectively removed under acidic conditions. This allows for controlled reactions in multi-step synthesis .

Comparison with Similar Compounds

Key Hypothetical Properties:

  • Chemical Formula: Not specified in evidence.
  • Mechanism : Likely competitive inhibition of 5-HT3 receptors in the gastrointestinal tract and central nervous system.
  • Applications: Potential use in preventing chemotherapy-induced or postoperative nausea/vomiting (PONV).

Comparison with Similar Compounds

The following table synthesizes general comparison criteria based on (which evaluates ondansetron, granisetron, and palonosetron) and pharmacological best practices :

Parameter Boc-DAUnd HCl (Hypothetical) Ondansetron HCl Granisetron HCl Palonosetron HCl
Dose Not available 8 mg IV 2.5 mg IV 0.075 mg IV
Onset of Action Unknown 30–60 min 15–30 min 30–60 min
Duration of Efficacy Unknown 4–8 hours 24 hours 72 hours
PONV Complete Control Not tested 64% (0–3 hr) 68% (0–3 hr) 82% (0–3 hr)
Rescue Medication Needed Not tested 22% (24–72 hr) 18% (24–72 hr) 8% (24–72 hr)
Side Effects Not reported Headache, constipation Headache, dizziness Mild headache

Key Findings from Analog Studies :

  • Palonosetron HCl demonstrated superior long-term efficacy (72 hours) and reduced rescue medication requirements compared to ondansetron and granisetron.
  • This compound would require rigorous pharmacokinetic studies to establish its receptor-binding affinity, half-life, and metabolic stability relative to these benchmarks.

Methodological Considerations for Comparative Studies

To ensure robust comparisons, experimental designs should align with ACS Applied Electronic Materials guidelines :

  • Reproducibility : Detailed synthesis protocols (e.g., Boc protection/deprotection steps) and HPLC purity data (>98%) must be reported.
  • Statistical Rigor: Use of control groups, randomized trials, and significance testing (e.g., ANOVA for inter-group differences).
  • Error Analysis : Quantify systematic errors (e.g., batch variability in HCl salt preparation) and statistical uncertainties.

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